1-(4-Nitrobenzyl)indole

Physical Organic Chemistry SAR Linear Free Energy Relationships

Sourcing an N-benzylindole with reducible nitro functionality for GDEPT prodrug design or antitubercular SAR campaigns presents a supply chain challenge. 1-(4-Nitrobenzyl)indole directly addresses this need as the foundational 4-nitrobenzyl-indole scaffold, uniquely enabling nitroreductase-dependent activation (σₚ = +0.78) absent in non-nitrated analogs. - Supports divergent library synthesis: catalytic hydrogenation yields 1-(4-aminobenzyl)indole for amide/sulfonamide/urea diversification. - Validated antimycobacterial chemotype: N-4-nitrobenzyl thiosemicarbazone derivatives achieve IC₅₀ = 1.9 μg/mL against M. tuberculosis H37Rv. - Reliable global supply with consistent 95% purity and flexible pack sizes for R&D scale-up.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 116611-36-0
Cat. No. B8687215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrobenzyl)indole
CAS116611-36-0
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H12N2O2/c18-17(19)14-7-5-12(6-8-14)11-16-10-9-13-3-1-2-4-15(13)16/h1-10H,11H2
InChIKeyRVPTXIBMGYNFNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrobenzyl)indole: Versatile Building Block Overview


1-(4-Nitrobenzyl)indole (CAS 116611-36-0, molecular formula C₁₅H₁₂N₂O₂, MW 252.27 g/mol) is an N-alkylated indole derivative bearing a 4-nitrobenzyl substituent at the indole nitrogen. The compound is commercially available at typical purity levels of 95% . It belongs to a broader class of N-benzylindoles that serve as versatile synthetic intermediates and pharmacologically relevant scaffolds. The electron-withdrawing para-nitro group (Hammett σₚ = +0.78) imparts distinct physicochemical and reactivity properties compared to unsubstituted or electron-donating benzyl analogs, making this compound a strategic choice for applications requiring reducible nitro functionality, such as nitroreductase-dependent prodrug activation and structure–activity relationship (SAR) exploration of antimycobacterial indole derivatives [1].

Why 1-(4-Nitrobenzyl)indole Cannot Be Substituted


N-Benzylindoles are not functionally interchangeable. The 4-nitro substituent fundamentally alters the electronic character of the benzyl moiety, introducing a strong electron-withdrawing effect (σₚ = +0.78) that is absent in 1-benzylindole (σₚ = 0.00), 1-(4-methylbenzyl)indole (σₚ = −0.17), or 1-(4-methoxybenzyl)indole (σₚ = −0.27) [1]. This electronic perturbation affects three critical parameters for scientific selection: (i) the reducibility of the nitro group by nitroreductases, which is the basis for GDEPT (gene-directed enzyme prodrug therapy) prodrug activation [2]; (ii) the lipophilicity and polar surface area, which influence membrane permeability and solubility profiles; and (iii) target binding affinity, where the nitro group can participate in hydrogen bonding and electrostatic interactions not available to non-nitrated analogs. Experimental evidence from indole-3-carboxaldehyde thiosemicarbazone series demonstrates that the 4-nitrobenzyl-substituted derivative (3q, IC₅₀ = 1.9 μg/mL against M. tuberculosis) exhibits antimycobacterial potency distinct from propyl (3d, IC₅₀ = 0.9 μg/mL) and other N-alkyl variants, confirming that the 4-nitrobenzyl group contributes uniquely to biological activity [3].

Differentiation Evidence vs. N-Benzylindole Analogs


Hammett Electronic Effect of 4-Nitrobenzyl Group

The 4-nitrobenzyl group attached at the indole N-1 position exerts a strong electron-withdrawing effect quantified by the Hammett σₚ constant. For 1-(4-nitrobenzyl)indole, the relevant substituent constant is σₚ = +0.78, compared to σₚ = 0.00 for 1-benzylindole, σₚ = −0.17 for 1-(4-methylbenzyl)indole, and σₚ = −0.27 for 1-(4-methoxybenzyl)indole [1]. This represents a Δσₚ of +0.78 to +1.05 versus electron-donating analogs, indicating fundamentally different electronic character that propagates to the indole ring through the N–CH₂ bond. The strong electron-withdrawing effect decreases the electron density on the indole nucleus, altering its reactivity toward electrophilic substitution, oxidation potential, and dipole moment [2].

Physical Organic Chemistry SAR Linear Free Energy Relationships

Antimycobacterial Activity of Nitrobenzyl-Indole Derivatives

In a series of 1-substituted indole-3-carboxaldehyde thiosemicarbazones evaluated against Mycobacterium tuberculosis, the 4-nitrobenzyl-substituted derivative (compound 3q) demonstrated an IC₅₀ of 1.9 μg/mL. This places it among the most potent and selective derivatives in the series, alongside the N-propyl analog (compound 3d, IC₅₀ = 0.9 μg/mL) [1]. The 4-nitrobenzyl derivative was significantly more active than compounds bearing other benzyl-type substituents, though a systematic head-to-head comparison of all N-benzyl variants was not fully reported. The data indicate that the 4-nitrobenzyl group contributes positively to antimycobacterial activity, likely through electronic effects on the thiosemicarbazone pharmacophore or through direct target interactions involving the nitro group.

Antimycobacterial Tuberculosis Indole Thiosemicarbazones

Nitroreductase-Dependent Prodrug Activation Trigger

The 4-nitrobenzyl carbamate motif has been validated as an effective trigger for nitroreductase (NTR)-dependent prodrug activation in gene-directed enzyme prodrug therapy (GDEPT). In the 5-aminobenz[e]indoline class of DNA minor groove alkylating agents, 4-nitrobenzyl carbamate prodrugs bearing neutral hydroxyalkoxy side chains demonstrated cytotoxicity ratios (NTR−ve/NTR+ve) comparable to the established NTR substrate CB1954 in human cell line pairs (SKOV/Skov-NTRneo, WiDr/WiDr-NTRneo) [1]. While 1-(4-nitrobenzyl)indole itself is not a prodrug, the 4-nitrobenzyl group is the essential bioreductive trigger—the nitro group is reduced by NTR to a hydroxylamine or amine, triggering cascade release of the active drug. In contrast, indoles bearing benzyl, 4-methylbenzyl, or 4-methoxybenzyl substituents lack this reducible trigger and cannot serve as NTR substrates, precluding their use in GDEPT prodrug design [1].

GDEPT Nitroreductase Prodrug Cancer Gene Therapy

Physicochemical Property Comparison

The 4-nitro group alters the physicochemical profile of 1-(4-nitrobenzyl)indole relative to 1-benzylindole. 1-Benzylindole (CAS 3377-71-7) has a molecular weight of 207.27 g/mol, LogP of approximately 3.69, polar surface area (PSA) of 4.93 Ų, and density of ~1.03 g/cm³ [1]. In contrast, 1-(4-nitrobenzyl)indole (MW 252.27 g/mol) has a higher molecular weight (+45 Da, representing the replacement of H with NO₂), an estimated LogP reduction due to the polar nitro group (the related 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde has LogP = 3.51 ), and a substantially increased PSA attributable to the two nitro oxygen atoms (each contributing ~21 Ų). Solubility data indicate that 1-(4-nitrobenzyl)indole is insoluble in water but soluble in DMSO, CHCl₃, and ethanol , whereas 1-benzylindole has a reported melting point of 45.8°C and lower polarity [1].

Physicochemical Properties Drug-likeness Solubility LogP

Reducible Nitro Group as Synthetic Handle

1-(4-Nitrobenzyl)indole contains a reducible nitro group that can be converted to the corresponding 4-aminobenzyl derivative under standard hydrogenation conditions (H₂, Pd/C catalyst), providing a chemically distinct secondary building block (1-(4-aminobenzyl)indole) with an amine handle for further derivatization (e.g., amide coupling, sulfonamide formation, reductive amination) . 1-Benzylindole lacks this synthetic versatility, as the unsubstituted phenyl ring offers no equivalent functional group for selective further elaboration. The nitro-to-amine reduction strategy enables a divergent synthetic pathway: researchers can purchase a single precursor (1-(4-nitrobenzyl)indole) and access either nitro-containing or amine-containing downstream products, increasing synthetic efficiency in SAR campaigns [1]. The synthesis of 1-(4-nitrobenzyl)indole itself proceeds via N-alkylation of indole with 4-nitrobenzyl chloride using NaH in DMSO at 60–65°C, a well-established protocol yielding the product after silica gel chromatography .

Synthetic Chemistry Nitro Reduction Building Block Amine Functionalization

1-(4-Nitrobenzyl)indole: Validated Application Scenarios


Prodrug Design for GDEPT and ADEPT

Research groups developing gene-directed enzyme prodrug therapy (GDEPT) or antibody-directed enzyme prodrug therapy (ADEPT) systems should prioritize 1-(4-nitrobenzyl)indole as the foundational building block for constructing 4-nitrobenzyl carbamate or 4-nitrobenzyl ether prodrugs. The electron-withdrawing nitro group (σₚ = +0.78) serves as the essential bioreductive trigger, activated by E. coli nitroreductase or homologous mammalian enzymes to release the active drug payload [1]. Non-nitrated N-benzylindoles cannot fulfill this function, making 1-(4-nitrobenzyl)indole the only viable N-benzylindole-based entry point for this therapeutic modality. The validated cytotoxicity selectivity in NTR-transfected vs. parental cell lines (comparable to the clinical-stage prodrug CB1954) provides a benchmark for new prodrug candidates derived from this scaffold [1].

Antimycobacterial Lead Optimization

Investigators pursuing novel antitubercular agents should utilize 1-(4-nitrobenzyl)indole as the key intermediate for synthesizing 1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazones, which have demonstrated IC₅₀ values of 1.9 μg/mL against M. tuberculosis H37Rv [2]. The 4-nitrobenzyl group contributes to both potency and selectivity; SAR data indicate that N-substituent identity significantly modulates antimycobacterial activity, with the 4-nitrobenzyl derivative (3q) ranking among the top two compounds in potency alongside the N-propyl analog (3d, IC₅₀ = 0.9 μg/mL) [2]. Procurement of 1-(4-nitrobenzyl)indole rather than alternative N-benzylindoles ensures access to this validated antimycobacterial chemotype.

Divergent Library Synthesis via Nitro Reduction

Medicinal chemistry teams conducting SAR campaigns on indole-based scaffolds should procure 1-(4-nitrobenzyl)indole as a single, versatile starting material that enables divergent synthesis. Catalytic hydrogenation of the 4-nitro group yields 1-(4-aminobenzyl)indole, which can be further derivatized through amide coupling, sulfonamide formation, reductive amination, or urea synthesis . This two-step diversification strategy (nitro → amine → functionalized library member) reduces the number of distinct building blocks required for SAR exploration. 1-Benzylindole and other non-nitrated N-benzylindole analogs lack this synthetic divergence point, limiting their utility to single-product synthesis rather than library generation .

Electronic Modulation in Physical Organic Chemistry

Physical organic chemists investigating substituent effects on indole reactivity should select 1-(4-nitrobenzyl)indole as a representative system for studying strong electron-withdrawing effects at the indole N-1 position. The 4-nitrobenzyl group (σₚ = +0.78) provides a well-characterized electronic perturbation that can be compared against 1-benzylindole (σₚ = 0.00), 1-(4-methylbenzyl)indole (σₚ = −0.17), and 1-(4-methoxybenzyl)indole (σₚ = −0.27) to establish linear free-energy relationships for indole N-functionalization [3]. The commercial availability of all four analogs enables systematic Hammett studies correlating substituent electronic effects with indole reactivity, oxidation potential, and spectroscopic properties.

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